molecular formula C16H18ClN3O3S B2932753 4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021266-75-0

4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2932753
CAS RN: 1021266-75-0
M. Wt: 367.85
InChI Key: XJKJHUVJFCKFOX-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, also known as COTI-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2010 by researchers at the University of Toronto and has since garnered significant attention due to its promising anti-cancer properties.

Scientific Research Applications

Drug Discovery and Development

This compound, with its complex structure, is a potential candidate for drug development due to its benzamide and thiazole components, which are common in pharmacologically active molecules. The presence of a 4-chlorobenzamide moiety suggests potential anticancer activity, as similar structures have been observed in various anticancer agents . The methoxyethyl group could potentially increase solubility in biological fluids, enhancing drug efficacy.

Suzuki-Miyaura Cross-Coupling Reactions

The chloro group in the benzamide moiety can act as a leaving group in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Protodeboronation Studies

The compound’s structure suggests that it could be used in studies exploring the protodeboronation of boronic esters. This is a significant reaction in organic chemistry, providing insights into the stability and reactivity of boron-containing compounds .

properties

IUPAC Name

4-chloro-N-[4-[3-(2-methoxyethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-23-9-8-18-14(21)7-6-13-10-24-16(19-13)20-15(22)11-2-4-12(17)5-3-11/h2-5,10H,6-9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKJHUVJFCKFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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